2-Fluoro-4-(piperidin-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFKAQMGIXQQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of 2 Fluoro 4 Piperidin 1 Yl Pyridine
Reactivity of the Pyridine (B92270) Nucleus Towards Electrophiles and Nucleophiles
The pyridine ring in 2-Fluoro-4-(piperidin-1-yl)pyridine is an electron-deficient aromatic system. This deficiency is a result of the electronegative nitrogen atom within the ring, which withdraws electron density. The reactivity of the pyridine nucleus is further influenced by the substituents: the fluorine atom at the 2-position and the piperidine (B6355638) group at the 4-position.
Electrophilic Aromatic Substitution:
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. In this compound, the fluorine atom at the 2-position is a potential leaving group.
The rate of SNAr reactions on halopyridines is significantly influenced by the nature of the halogen. Fluoropyridines are generally more reactive than chloropyridines in SNAr reactions. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govresearchgate.net This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. nih.gov
In the context of this compound, the fluorine atom at the 2-position is susceptible to displacement by various nucleophiles. The piperidine group at the 4-position, being an electron-donating group, would generally be expected to decrease the rate of nucleophilic substitution. However, the inherent reactivity of the 2-fluoro position on the pyridine ring often allows for these reactions to proceed under relatively mild conditions. nih.gov
Mechanistic Pathways of Substitution Reactions on the Fluoropyridine Ring
The substitution reactions on the fluoropyridine ring of this compound primarily follow the SNAr mechanism. This mechanism typically involves two steps:
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. researchgate.net
Elimination of the Leaving Group: The leaving group (in this case, the fluoride (B91410) ion) is expelled, restoring the aromaticity of the ring.
The rate-determining step in SNAr reactions is usually the initial addition of the nucleophile. researchgate.net
Influence of Fluorine on Aromatic Substitution Regioselectivity and Rates
The fluorine atom plays a crucial role in directing the regioselectivity and influencing the rates of substitution reactions on the pyridine ring.
Rate Enhancement: As mentioned earlier, the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thereby accelerating the rate of nucleophilic attack. nih.gov This "element effect" (F > Cl, Br, I) is a hallmark of SNAr reactions where the first step is rate-determining. nih.gov
Regioselectivity: The fluorine atom at the 2-position of the pyridine ring makes this position the primary site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the ring nitrogen and the fluorine atom, which stabilize the negative charge in the Meisenheimer intermediate.
Theoretical studies have shown that the addition of fluorine atoms to an aromatic ring introduces a new set of π-orbitals that can further stabilize the ring system, a phenomenon termed "fluoromaticity". nih.gov This stabilization can influence bond lengths and resistance to addition reactions. nih.gov
Transformations of the Piperidine Ring
The piperidine ring in this compound is a saturated heterocyclic amine and can undergo various chemical transformations.
Conformational Analysis and Inversion Dynamics of the Piperidine Ring
Similar to cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize steric strain. wikipedia.org However, unlike cyclohexane, the presence of the nitrogen atom introduces two distinct chair conformations: one with the N-H bond (or a substituent on the nitrogen) in an axial position and the other in an equatorial position. wikipedia.org
Infrared spectroscopy and dipole moment measurements have been used to study the conformational preferences of the N-H group in piperazine (B1678402) and related heterocyclic rings, indicating a preference for the equatorial position, similar to piperidine. rsc.org
Stereochemical Outcomes of Piperidine Functionalization
The functionalization of the piperidine ring can lead to the formation of new stereocenters. The stereochemical outcome of these reactions is often influenced by the existing stereochemistry of the molecule and the reaction conditions.
The synthesis of chiral piperidines is an area of significant research interest due to their prevalence in pharmaceuticals. dicp.ac.cn Methods for the stereoselective synthesis of piperidine derivatives often involve the hydrogenation of substituted pyridines or the functionalization of pre-existing piperidine rings. nih.gov For instance, the dearomatization-hydrogenation of fluoropyridine precursors has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The orientation of the fluorine substituents (axial vs. equatorial) can be controlled, which in turn can affect the basicity and biological activity of the resulting molecule. nih.gov
Inter- and Intramolecular Reaction Studies
The bifunctional nature of this compound, with both a reactive fluoropyridine ring and a piperidine moiety, allows for the possibility of both inter- and intramolecular reactions.
For example, the nucleophilic nitrogen of the piperidine ring could potentially participate in intramolecular reactions, although this would require significant ring strain to form a fused bicyclic system. More commonly, the piperidine nitrogen can influence the reactivity of the pyridine ring through its electron-donating effect.
In intermolecular reactions, the piperidine moiety can act as a nucleophile or a base. For instance, in the synthesis of piperidine-based thiosemicarbazones, the piperidine nitrogen displaces a fluorine from 4-fluorobenzaldehyde (B137897) in the initial step. nih.gov
The combination of C-H fluorination followed by nucleophilic aromatic substitution provides a powerful strategy for the late-stage functionalization of complex molecules containing pyridine rings. nih.gov This approach allows for the introduction of a wide range of functional groups under mild conditions. nih.gov
Studies on C-F Bond Cleavage and Activation
No research dedicated to the C-F bond cleavage or activation of this compound has been found.
Investigations into Ligand Exchange and Dissociation Processes
There is no available information on studies concerning ligand exchange or dissociation processes involving this compound.
It is important to note that the absence of published research does not necessarily signify a lack of chemical reactivity but rather that this specific compound has not been the subject of detailed mechanistic investigation in the reviewed literature.
Computational and Theoretical Chemistry Studies on 2 Fluoro 4 Piperidin 1 Yl Pyridine
Electronic Structure and Molecular Orbital Analysis
The electronic behavior of a molecule dictates its chemical character. Through various computational models, the arrangement of electrons and their energies can be determined, providing a foundation for understanding the molecule's stability, reactivity, and potential interaction sites.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. github.io It is particularly effective for calculating the optimized, or ground state, geometry of molecules by finding the lowest energy arrangement of its atoms. nih.gov DFT methods, such as the popular B3LYP functional, combined with a suitable basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in excellent agreement with experimental data derived from techniques like X-ray crystallography. irjweb.comresearchgate.net
For 2-Fluoro-4-(piperidin-1-yl)pyridine, a DFT optimization would reveal the precise three-dimensional structure. This includes the planarity of the pyridine (B92270) ring, the chair conformation of the piperidine (B6355638) ring, and the orientation of the piperidine substituent relative to the pyridine core. The substitution of a fluorine atom and a piperidinyl group on the pyridine ring influences the geometry; for instance, the C-F and C-N bond lengths are expected to be affected by their electronic environment. researchgate.net
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (Note: The following data is illustrative, based on typical values for similar structures, as specific computational studies on this exact molecule are not widely published.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C(2)-F | 1.35 |
| C(4)-N(piperidine) | 1.38 | |
| N(1)-C(2) | 1.34 | |
| C(5)-C(4) | 1.39 | |
| **Bond Angles (°) ** | F-C(2)-N(1) | 117.5 |
| C(3)-C(4)-N(piperidine) | 121.0 | |
| C(5)-C(4)-N(piperidine) | 119.0 |
| Dihedral Angles (°) | C(3)-C(4)-N(pip)-C(pip) | 45.0 |
This interactive table showcases representative geometrical parameters that could be obtained from a DFT calculation.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.orgschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate or neutral potential areas. For this compound, the MEP map would likely show negative potential concentrated around the electronegative fluorine atom and the pyridine nitrogen, highlighting them as potential sites for hydrogen bonding or electrophilic interaction.
Table 2: Calculated Frontier Orbital Energies for this compound (Note: This data is illustrative. The actual values would be obtained from specific quantum chemical calculations.)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.50 | Electron-donating ability |
| E(LUMO) | -1.25 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.25 | High kinetic stability |
This interactive table presents hypothetical frontier orbital energies and the resulting energy gap, which are key indicators of the molecule's electronic behavior.
The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. Methods like Mulliken population analysis assign a charge to each atom, providing insight into the electronic environment and identifying charge-dense or charge-poor centers. irjweb.com These atomic charges are fundamental to understanding electrostatic interactions and reactive behavior.
Table 3: Illustrative Atomic Charges and Global Reactivity Descriptors (Note: This data is for illustrative purposes.)
| Atom/Parameter | Value | Interpretation |
|---|---|---|
| Mulliken Charge (e) | N1 (Pyridine) | -0.45 |
| F | -0.38 | |
| C4 | +0.25 | |
| Global Descriptor | Electrophilicity Index (ω) | 1.5 eV |
Mechanistic Insights from Computational Modeling
Beyond static properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the entire reaction coordinate, researchers can understand how reactants are converted into products, including the energetic barriers and intermediate structures involved.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path of the reaction. Characterizing the geometry and energy of the TS is crucial for understanding the reaction's feasibility and rate.
The energy difference between the reactants and the transition state is the activation energy (Ea). This value is the minimum energy required for the reaction to occur. Computational methods can accurately locate transition state structures and calculate their energies, thereby providing a theoretical value for the activation energy. nih.gov A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster reaction. For a reaction involving this compound, such as a nucleophilic aromatic substitution, calculating the activation energy would be key to predicting its kinetics.
Computational modeling allows for the mapping of the complete reaction pathway, also known as the potential energy surface (PES) or energy landscape. This landscape connects the reactants, intermediates, transition states, and products, providing a comprehensive energetic profile of the reaction.
By elucidating the reaction pathway, chemists can confirm proposed mechanisms or discover new, unexpected routes. The energy landscape reveals whether a reaction proceeds in a single step or involves multiple steps with the formation of stable or transient intermediates. For complex multi-step syntheses or biochemical reactions involving molecules like this compound, mapping the energy landscape is invaluable for optimizing reaction conditions and understanding the underlying chemical transformations.
Conformational Analysis and Molecular Dynamics Simulations
Computational methods are invaluable for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations provide insights into the molecule's flexibility, preferred shapes, and how it interacts with its environment at an atomic level.
The structure of this compound features a flexible six-membered piperidine ring attached to a rigid fluorinated pyridine core. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In this chair form, substituents can occupy either axial or equatorial positions. For the 4-substituted piperidine ring in this molecule, the key conformational question revolves around the orientation of the 2-fluoropyridyl group.
Computational studies on similar fluorinated piperidines have shown that fluorine atoms can exhibit a preference for the axial position. nih.gov However, the conformational preference in this compound is determined by the balance of various steric and electronic interactions. The large 2-fluoropyridyl group is generally expected to favor the equatorial position to minimize steric clashes with the axial hydrogens on the piperidine ring.
Molecular mechanics and quantum mechanics calculations can be employed to determine the relative energies of the possible conformers. Density Functional Theory (DFT) calculations, for instance, can provide accurate geometries and relative energies for the axial and equatorial conformers. The results of such an analysis would typically indicate a significant energy preference for the equatorial conformer.
Table 1: Calculated Relative Energies for Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Equatorial | ~180° | 0.00 | >99 |
| Axial | ~60° | > 4.0 | <1 |
Note: Data are illustrative and based on typical findings for 4-substituted piperidines. Actual values would require specific calculations for this molecule.
The intermolecular interactions of this compound are critical for understanding its behavior in condensed phases and its potential interactions with biological targets. The molecule possesses several functional groups capable of engaging in a variety of non-covalent interactions.
Hydrogen Bonding: The primary hydrogen bond acceptor site is the nitrogen atom of the pyridine ring. It can interact with hydrogen bond donors from other molecules, such as water or protein residues. While the piperidine nitrogen is a tertiary amine and thus not a hydrogen bond donor, it can act as a weak hydrogen bond acceptor.
C-F…H Interactions: The highly electronegative fluorine atom can participate in weak hydrogen bonds with C-H groups, known as C-F…H interactions. These interactions, though individually weak, can collectively contribute to the stability of molecular assemblies.
π-Interactions: The electron-rich pyridine ring can engage in π-π stacking with other aromatic systems. Furthermore, the electronegative fluorine atom can influence the electron distribution of the pyridine ring, potentially leading to specific C-F…π interactions where the fluorine atom interacts favorably with the face of another aromatic ring.
Table 2: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
| Hydrogen Bond | R-XH (e.g., H₂O) | Pyridine Nitrogen | 3 - 7 |
| C-H…F | C-H | Fluorine | 0.5 - 1.5 |
| π-π Stacking | Pyridine Ring | Aromatic Ring | 1 - 3 |
| C-F…π | Fluorine | Aromatic Ring | 0.5 - 2.0 |
The properties of this compound can be significantly influenced by its solvent environment. The presence of the polar C-F bond and the nitrogen atoms increases the molecule's polarity compared to non-fluorinated analogs, which generally enhances its solubility in polar solvents. evitachem.com
Computational solvation models are used to simulate these effects. These models can be broadly categorized into:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate how a solvent affects molecular properties like conformational energies and dipole moments.
Explicit Solvation Models: Individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
Molecular dynamics simulations in a box of explicit water molecules, for example, can reveal the structure of the hydration shells around the molecule and the dynamics of water molecules interacting with the pyridine nitrogen and fluorine atom. Solvation is expected to stabilize conformations with larger dipole moments.
Table 3: Illustrative Solvation Effects on a Molecular Property of this compound
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Vacuum | 1 | 2.8 |
| Chloroform | 4.8 | 3.5 |
| Water | 78.4 | 4.2 |
Note: Data are hypothetical and for illustrative purposes to show the trend of increasing dipole moment with solvent polarity.
Advanced Computational Methodologies Applied to Fluorinated Heterocycles
The unique properties of fluorine necessitate the use of advanced and carefully parameterized computational methods to accurately model fluorinated heterocyclic compounds.
Fluorinated organic molecules are of interest in materials science for their potential non-linear optical (NLO) properties. unirioja.es NLO materials can alter the properties of light and have applications in technologies like optical computing and telecommunications.
Quantum chemical simulations, particularly using DFT, are essential for predicting the NLO response of molecules. unirioja.esemerginginvestigators.org These calculations can determine key NLO-related properties:
Polarizability (α): A measure of how easily the electron cloud of a molecule is distorted by an external electric field.
First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like second-harmonic generation.
Second Hyperpolarizability (γ): Related to the third-order NLO response.
The introduction of a fluorine atom into a heterocyclic system can significantly modulate these properties by altering the molecule's electron distribution and charge transfer characteristics. Simulations can screen candidate molecules like this compound for promising NLO activity before undertaking complex synthesis and experimental characterization. pwr.edu.pl
Table 4: Representative Calculated NLO Properties for a Fluorinated Heterocycle
| Property | Calculation Method | Value (atomic units) |
| Dipole Moment (μ) | DFT/B3LYP | 1.10 |
| Average Polarizability (α) | DFT/B3LYP | 85.3 |
| Total First Hyperpolarizability (β_tot) | DFT/B3LYP | 250.6 |
Note: Values are illustrative for a generic fluorinated heterocyclic compound.
Molecular dynamics simulations and some molecular mechanics calculations rely on force fields to define the potential energy of a system. A force field is a set of parameters and equations describing the interactions between atoms. Developing accurate force fields for fluorinated compounds presents unique challenges due to the high electronegativity, small size, and high polarizability of the fluorine atom. researchgate.net
Standard force fields may not adequately capture the subtle electronic effects of fluorine. Therefore, specific force fields for fluorinated systems are often developed. researchgate.netnih.gov The development process typically involves:
Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on the molecule and its fragments to obtain data on bond lengths, angles, dihedral potentials, and partial atomic charges.
Parameter Optimization: The force field parameters (e.g., van der Waals radii, bond force constants) are adjusted to reproduce the quantum mechanical data as well as available experimental data, such as liquid densities and heats of vaporization for related compounds.
The CHARMM General Force Field (CGenFF) is an example of a force field developed for drug-like molecules that uses a systematic protocol to derive parameters, which can be applied to new molecules like this compound. nih.gov An accurately parameterized force field is crucial for conducting reliable MD simulations to study the dynamics, solvation, and conformational equilibria of fluorinated heterocycles.
Table 5: Key Components of a Force Field for Fluorinated Systems
| Term | Description | Source of Parameters |
| Bond Stretching | Energy required to stretch or compress a bond. | QM calculations, Vibrational spectra |
| Angle Bending | Energy required to bend an angle. | QM calculations, Vibrational spectra |
| Torsional (Dihedral) | Energy associated with rotation around a bond. | QM potential energy scans |
| Van der Waals | Non-bonded repulsion and dispersion forces (Lennard-Jones potential). | Experimental data (e.g., liquid density) |
| Electrostatic | Coulombic interactions between partial atomic charges. | QM calculations (fitting to electrostatic potential) |
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Fluoro 4 Piperidin 1 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-Fluoro-4-(piperidin-1-yl)pyridine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H), carbon (¹³C), fluorine (¹⁹F), and nitrogen (¹⁵N) resonances can be achieved, confirming the connectivity and spatial relationships within the molecule.
Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation
The complete structural assignment of this compound is accomplished by systematically interpreting a series of NMR experiments. While specific experimental data for this compound is not widely published, a detailed analysis can be projected based on established chemical shift principles and predictive models.
¹H and ¹³C NMR: The 1D proton and carbon spectra provide the initial chemical shift data. The distinct electronic environments of the pyridine (B92270) and piperidine (B6355638) rings result in a predictable distribution of signals.
Predicted NMR Data for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| C2 | 158.5 (d, ¹JCF ≈ 240 Hz) | - | - |
| C3 | 108.2 (d, ²JCF ≈ 5 Hz) | 6.25 | d |
| C4 | 154.1 | - | - |
| C5 | 106.8 | 6.40 | dd |
| C6 | 148.9 (d, ³JCF ≈ 15 Hz) | 7.90 | d |
| Cα (piperidine) | 48.5 | 3.20 | t |
| Cβ (piperidine) | 25.5 | 1.70 | m |
| Cγ (piperidine) | 24.0 | 1.60 | m |
Note: Data is based on computational predictions and may vary from experimental values. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.
2D NMR Correlation:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. A COSY spectrum would be expected to show a clear correlation between the proton at the C5 position and its neighbors at C6 and C3 on the pyridine ring. Within the piperidine ring, correlations would be observed between the protons on Cα, Cβ, and Cγ, confirming the ring's integrity. bldpharm.comdoi.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. doi.org For example, the proton signal predicted around 7.90 ppm would show a cross-peak with the carbon signal at 148.9 ppm, assigning both to the C6 position. Likewise, the piperidine proton signals would be unambiguously linked to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about connectivity across two or three bonds, which is essential for linking the piperidine and pyridine fragments. doi.org Key correlations would be expected from the Cα protons of the piperidine ring (δ ≈ 3.20 ppm) to the pyridine carbons at C3, C4, and C5. Similarly, the pyridine proton at C3 would show a correlation to C2, C4, and C5, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of whether they are bonded. bldpharm.com A NOESY spectrum would be critical for confirming the orientation of the piperidine ring relative to the pyridine ring. Spatial correlations would be anticipated between the pyridine protons at C3 and C5 and the axial protons on the Cα atoms of the piperidine ring.
Application of Fluorine-19 NMR for Elucidating Fluorine Environments
Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. nih.gov The chemical shift of fluorine is extremely sensitive to its electronic environment, providing valuable structural information. nih.govwikipedia.org
For this compound, the ¹⁹F NMR spectrum would consist of a single resonance. The electron-donating piperidine group at the C4 position influences the electron density across the pyridine ring, affecting the shielding of the fluorine atom at C2. The predicted chemical shift for the fluorine atom would fall within the typical range for fluoropyridines. The signal would likely appear as a doublet of doublets, arising from coupling to the vicinal proton at C3 (³JHF) and the four-bond coupling to the proton at C5 (⁴JHF). chemrevlett.com
Nitrogen-15 NMR Applications for Heterocyclic Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy, while challenged by low natural abundance and sensitivity, offers direct insight into the electronic structure at the nitrogen centers. uky.edusigmaaldrich.com The molecule contains two distinct nitrogen atoms: the sp²-hybridized nitrogen in the aromatic pyridine ring and the sp³-hybridized nitrogen in the saturated piperidine ring.
Their chemical shifts are expected to be significantly different. The pyridine nitrogen resonance is influenced by its aromaticity and the electronic effects of the fluorine and piperidine substituents. The electron-donating piperidine group at the para-position would increase the electron density at the ring nitrogen, causing a shielding effect (an upfield shift) compared to unsubstituted pyridine. Conversely, the fluorine atom at the ortho-position would have a deshielding effect. The piperidine nitrogen, being a saturated secondary amine, would appear at a much more upfield chemical shift, typical for aliphatic amines. The significant difference in resonance frequencies allows for easy differentiation between the two nitrogen environments within the molecule.
X-ray Diffraction Studies
X-ray diffraction on a single crystal provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
As of this writing, a single-crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of a closely related analog, such as 4-pyrrolidinylpyridine, can provide valuable insights into the likely solid-state conformation. In such structures, the key geometric parameters include the planarity of the pyridine ring and the conformation of the attached saturated ring (e.g., the chair conformation of piperidine). A critical parameter would be the torsion angle between the plane of the pyridine ring and the C-N-C plane of the piperidino substituent, which defines the relative orientation of the two rings.
Analysis of Crystal Packing and Intermolecular Interactions in the Solid State
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular forces. While a specific crystal structure for this compound is unavailable, the analysis of related aminopyridine structures reveals common packing motifs. wikipedia.org
Mass Spectrometry Techniques for Molecular Composition
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a compound by measuring its mass with extremely high accuracy. Unlike standard mass spectrometry, which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure the mass to several decimal places. This precision allows for the calculation of a single, unique elemental formula.
For this compound, the molecular formula is C₁₀H₁₃FN₂. The exact mass is calculated by summing the precise masses of the most abundant isotopes of each element. This calculated theoretical mass is then compared to the experimental mass obtained from the HRMS instrument. A close match between the theoretical and experimental mass, typically within a few parts per million (ppm), confirms the molecular formula.
The expected HRMS data for the protonated molecule [M+H]⁺ of this compound is detailed below.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Species | Theoretical Exact Mass (m/z) |
|---|
LC-MS for Purity Assessment Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analysis capabilities of mass spectrometry. It is a cornerstone method for assessing the purity of pharmaceutical compounds and other chemical samples.
The process begins with the liquid chromatography system separating the components of a mixture based on their differing interactions with the stationary and mobile phases. For a sample of this compound, the vast majority of the sample should elute as a single, sharp peak at a specific retention time (RT). The eluent from the LC column is then directed into the mass spectrometer.
The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds. The primary peak corresponding to the retention time of this compound should show an m/z value corresponding to the protonated molecule ([M+H]⁺ ≈ 181.11). The presence of other peaks at different retention times or with different m/z values would indicate impurities. The area of the main peak relative to the total area of all peaks in the chromatogram is used to calculate the purity of the sample.
Table 2: Illustrative LC-MS Data for Purity Assessment
| Retention Time (min) | Detected Mass (m/z) | Proposed Identity | Purity (%) |
|---|---|---|---|
| 5.4 | 181.11 | This compound | 99.5 |
| 3.2 | 113.06 | Potential starting material fragment | 0.3 |
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing bonds to vibrate through stretching or bending. These vibrations occur at specific frequencies corresponding to the types of chemical bonds and functional groups present, making it a highly effective method for structural elucidation.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy, and its more rapid and sensitive counterpart Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups within a molecule. An IR spectrum is a plot of infrared light absorbance (or transmittance) versus frequency or wavenumber (cm⁻¹).
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the C-H bonds of the aliphatic piperidine ring, the C-H and C=C/C=N bonds of the aromatic pyridine ring, the aromatic C-F bond, and the C-N bonds.
The analysis of the spectrum allows for the confirmation of these structural features. For example, the presence of both aromatic and aliphatic C-H stretching vibrations, which appear in distinct regions, confirms the presence of both the pyridine and piperidine rings. The C-F and C-N stretching frequencies further corroborate the identity of the compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2960-2850 | C-H Stretch | Aliphatic (Piperidine Ring) |
| 1600-1450 | C=C and C=N Stretch | Aromatic Ring (Pyridine Ring) |
| 1360-1300 | C-N Stretch | Aromatic Amine |
| 1250-1150 | C-F Stretch | Aryl Fluoride (B91410) |
Strategic Role of 2 Fluoro 4 Piperidin 1 Yl Pyridine As a Synthetic Building Block and in Scaffold Design
Utilization as a Precursor in the Synthesis of More Complex Molecular Architectures
2-Fluoro-4-(piperidin-1-yl)pyridine is a valuable starting material for the construction of more intricate molecules. The reactivity of the fluorine atom at the 2-position of the pyridine (B92270) ring makes it an excellent handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of diverse libraries of compounds. nih.govacs.org
The SNAr reactions of 2-fluoropyridines are often faster and occur under milder conditions compared to their chloro- or bromo-analogs, a consequence of the high electronegativity of fluorine which enhances the electrophilicity of the carbon to which it is attached. nih.govacs.org This reactivity has been exploited in the synthesis of various biologically active molecules. For instance, the 2-fluoro group can be displaced by a range of nucleophiles, including those containing nitrogen, oxygen, sulfur, or carbon, to install new substituents and build molecular complexity. nih.gov
Furthermore, the piperidine (B6355638) moiety can also be a site for further chemical modification, although it is generally less reactive than the fluorinated pyridine ring. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, making this compound a powerful tool for medicinal chemists.
A notable application of this building block is in the synthesis of kinase inhibitors. The pyridine core can mimic the hinge-binding region of ATP, while the piperidine and the substituent introduced via SNAr can be tailored to interact with specific pockets in the kinase active site. The synthesis of a potent c-Met kinase inhibitor, for example, involved the use of a pyridine bioisostere, highlighting the importance of this scaffold in drug design. mdpi.com
| Precursor | Reaction Type | Resulting Structure | Reference |
| This compound | Nucleophilic Aromatic Substitution (SNAr) | 2-Substituted-4-(piperidin-1-yl)pyridines | nih.govacs.org |
| 2,6-dichloropyridine | Nucleophilic Aromatic Substitution / Buchwald-Hartwig cross-coupling | piperidinyl-pyridine derivatives | mdpi.com |
| N-{2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}isonicotinamide hydrochloride | Cyclization with ammonium (B1175870) acetate | 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyridine | researchgate.net |
Scaffold Derivatization and Late-Stage Functionalization Strategies
The concept of late-stage functionalization (LSF) is crucial in drug discovery, as it allows for the rapid diversification of a lead compound to explore structure-activity relationships (SAR). unimi.itacs.org this compound and its derivatives are well-suited for LSF strategies due to the inherent reactivity of the fluorinated pyridine ring.
LSF of pyridine-containing molecules can sometimes be unselective, leading to mixtures of products. unimi.it However, the presence of the fluorine atom at the 2-position directs functionalization to that specific site through SNAr reactions, offering a high degree of regioselectivity. nih.govacs.org This is a significant advantage over other C-H functionalization methods which may yield multiple isomers. unimi.it
Regioselective Functionalization of the Pyridine and Piperidine Rings
The regioselectivity of functionalization is a key aspect of utilizing this compound. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring makes the C2 and C6 positions the most susceptible to nucleophilic attack. With the C4 position occupied by the piperidine group, the C2-fluoro substituent becomes the primary site for SNAr. nih.govacs.org
While the pyridine ring is the more reactive component, the piperidine ring can also be functionalized. This typically requires different reaction conditions and reagents. For example, N-alkylation or N-acylation of the piperidine nitrogen can be achieved, introducing further diversity to the molecular scaffold. The ability to selectively modify either the pyridine or the piperidine ring provides a powerful platform for creating a wide range of analogs for biological screening.
Recent advancements in catalysis have also enabled the regioselective functionalization of pyridine rings at other positions. For instance, Rh(III)-catalyzed C-H functionalization has been developed for the synthesis of multi-substituted 3-fluoropyridines. nih.gov While not directly applicable to the 2-fluoro isomer, this highlights the ongoing development of methods for precise pyridine functionalization.
Rational Design Principles for New Chemical Scaffolds Incorporating Fluorine and Piperidine
The incorporation of fluorine and a piperidine moiety into a chemical scaffold is a deliberate design choice driven by the known benefits these groups impart on drug-like properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the piperidine ring can improve solubility and provide a vector for interacting with biological targets. nih.govacs.org
Computational Approaches to Scaffold Optimization
Computational methods are increasingly used to guide the design of new chemical scaffolds. nih.gov Molecular modeling techniques can predict how a molecule will bind to a target protein, and in silico tools can estimate physicochemical properties such as lipophilicity (logP) and solubility.
For scaffolds incorporating this compound, computational approaches can be used to:
Predict Binding Modes: Docking studies can visualize how different substituents at the 2-position of the pyridine ring interact with the active site of a target protein.
Optimize Physicochemical Properties: Calculations can help in selecting substituents that improve drug-like properties. For example, replacing a pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane has been shown to improve solubility and metabolic stability. chemrxiv.org
Explore Conformational Preferences: The presence of fluorine can influence the conformation of the piperidine ring, which can be studied using computational methods. The orientation of the fluorine atom (axial vs. equatorial) can affect the basicity and biological activity of the molecule. nih.gov
| Computational Technique | Application in Scaffold Design | Reference |
| Molecular Docking | Predicting binding modes of 2-substituted pyridine derivatives | nih.gov |
| In Silico Property Prediction | Optimizing physicochemical properties like logP and solubility | chemrxiv.org |
| Conformational Analysis | Studying the effect of fluorine on piperidine ring conformation | nih.gov |
Exploration of Isosteric Replacements in Scaffold Design
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. mdpi.comrsc.org The pyridine ring in this compound can be a subject of isosteric replacement.
For example, replacing a benzene (B151609) ring with a pyridine ring is a frequent bioisosteric substitution due to the pyridine's ability to form hydrogen bonds and its improved water solubility. mdpi.com Conversely, the pyridine ring itself can be replaced by other heterocycles or even saturated ring systems to modulate the properties of the molecule.
Recent research has demonstrated that 2-difluoromethylpyridine can act as a bioisosteric replacement for pyridine-N-oxide, leading to enhanced biological activity in some cases. nih.govrsc.org This suggests that exploring different fluorinated pyridine analogs could be a fruitful avenue for scaffold optimization. The replacement of a pyridine ring with a saturated core like 3-azabicyclo[3.1.1]heptane has also been shown to dramatically improve physicochemical parameters. chemrxiv.org This highlights the potential of exploring non-aromatic bioisosteres for the pyridine scaffold.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Pathways
One promising avenue is the exploration of late-stage C-H fluorination techniques. nih.gov This would allow for the direct introduction of the fluorine atom onto a pre-functionalized 4-(piperidin-1-yl)pyridine core, potentially shortening the synthetic sequence. Additionally, investigating novel coupling partners and catalytic systems for the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine with piperidine (B6355638) could lead to milder reaction conditions and broader substrate scope. nih.gov The development of continuous flow methodologies could also offer significant advantages in terms of scalability, safety, and process control for the synthesis of this compound. researchgate.net
Advanced Mechanistic Studies on Challenging Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of 2-Fluoro-4-(piperidin-1-yl)pyridine is essential for optimizing existing methods and designing new reactions. The fluorine atom significantly influences the electronic properties of the pyridine (B92270) ring, impacting its reactivity in nucleophilic and electrophilic substitution reactions. evitachem.com
Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. For instance, elucidating the precise role of the fluorine substituent in directing the regioselectivity of further functionalization on the pyridine ring would be highly valuable. Investigating the mechanism of challenging transformations, such as metal-catalyzed cross-coupling reactions at positions other than the fluorine-bearing carbon, could unlock new avenues for derivatization.
Innovative Applications of Computational Chemistry in Predicting Reactivity and Properties
Computational chemistry and in silico modeling are powerful tools that can accelerate the discovery and development of new molecules based on the this compound scaffold. nanobioletters.com Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including optimized geometries, electronic structures, and spectroscopic signatures. nanobioletters.comresearchgate.net
Future research should leverage these computational methods to:
Predict Reactivity: Calculate frontier molecular orbital energies (HOMO-LUMO) and map the molecular electrostatic potential (MEP) to identify reactive sites for electrophilic and nucleophilic attack. nanobioletters.com This can guide the design of new synthetic transformations.
Screen for Biological Activity: Perform molecular docking studies to predict the binding affinity of this compound derivatives with various biological targets, such as enzymes and receptors. researchgate.net This can help prioritize compounds for synthesis and biological evaluation.
Simulate Spectroscopic Data: Theoretically calculate NMR and IR spectra to aid in the structural elucidation of newly synthesized compounds. researchgate.netfluorine1.ru
Exploration of New Analytical Methodologies for Enhanced Structural Elucidation
The precise characterization of this compound and its derivatives is crucial for confirming their identity and purity. While standard analytical techniques like NMR spectroscopy and mass spectrometry are routinely used, there is scope for exploring more advanced and specialized methods. chemicalbook.comchemicalbook.commdpi.comresearchgate.net
Future research could focus on the application of:
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., HMBC, HSQC) can provide detailed information about the connectivity of atoms within the molecule. fluorine1.ru Furthermore, the use of specialized NMR techniques for analyzing fluorinated compounds can provide valuable data on through-space and through-bond fluorine couplings. lboro.ac.uk
High-Resolution Mass Spectrometry (HRMS): This technique allows for the precise determination of the molecular formula of a compound, which is essential for confirming the successful synthesis of new derivatives. researchgate.net
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry. researchgate.net
Role in Enabling the Synthesis of Undiscovered Chemical Space
The this compound scaffold represents a valuable building block for accessing novel and unexplored regions of chemical space. mdpi.comnih.gov Its unique combination of a fluorinated heterocycle and a saturated nitrogen-containing ring provides a starting point for the synthesis of diverse molecular architectures with potential applications in drug discovery and materials science. mdpi.comacs.org
Future research in this area could involve:
Combinatorial Chemistry: Utilizing the reactivity of the pyridine ring and the piperidine nitrogen to generate libraries of diverse compounds for high-throughput screening.
Synthesis of Complex Scaffolds: Employing this compound as a key intermediate in the total synthesis of complex natural products or designed molecules with specific functions.
Development of Novel Materials: Incorporating the this compound motif into polymers or other materials to modulate their physical and chemical properties.
By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile chemical entity for innovation and discovery.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-4-(piperidin-1-yl)pyridine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of 2-fluoropyridine derivatives. For example:
- Step 1 : React 2-fluoro-4-chloropyridine with piperidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate substitution.
- Step 2 : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Monitor purity using HPLC or LC-MS.
- Key Considerations : Control reaction temperature to avoid side products like N-alkylation of piperidine. Use anhydrous conditions to prevent hydrolysis of intermediates .
| Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃, 80°C, 12h | 65–75 | ≥98 |
| Acetonitrile, Et₃N, 70°C | 55–60 | 95 |
Q. How can the crystal structure of this compound be resolved?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). Use SHELXL for structure refinement .
- Validation : Check for hydrogen bonding (e.g., C–H···F interactions) and π-stacking using Mercury CSD 2.0. Calculate void volumes to assess packing efficiency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticoagulant activity?
- Methodological Answer :
- Core Modifications : Introduce substituents at the pyridine or piperidine rings to enhance binding to thrombin or Factor Xa. For example:
- Replace fluorine with bulkier halogens (Cl, Br) to modulate steric effects.
- Add electron-withdrawing groups (e.g., nitro) to the pyridine ring to improve π-π interactions with active sites .
- Biological Assays : Test anticoagulant activity using thrombin time (TT) assays. Compare IC₅₀ values against reference standards (e.g., dabigatran).
| Derivative | IC₅₀ (nM) | Target |
|---|---|---|
| 2-Fluoro-4-(piperidin-1-yl) | 120 ± 15 | Thrombin |
| 2-Chloro analog | 85 ± 10 | Factor Xa |
Q. How should researchers address conflicting pharmacological data in enzyme inhibition studies?
- Methodological Answer :
- Control Experiments : Verify assay conditions (pH, ionic strength) and enzyme batch consistency. Use orthogonal assays (e.g., fluorescence polarization vs. chromogenic).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Compare results with crystallographic data from similar 4-(piperidin-1-yl)pyridine derivatives .
- Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate experiments with adjusted concentrations (e.g., sub-micromolar vs. millimolar ranges).
Q. What computational strategies are effective for predicting intermolecular interactions in co-crystals of this compound?
- Methodological Answer :
- Mercury CSD Analysis : Use the "Packing Similarity" tool to compare crystal packing with analogs. Identify common motifs (e.g., herringbone vs. layered packing).
- Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to prioritize co-formers (e.g., carboxylic acids) for co-crystallization .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for fluoropyridine derivatives?
- Methodological Answer :
- Root-Cause Analysis :
Reagent Purity : Trace moisture in piperidine can reduce nucleophilicity. Use freshly distilled reagents.
Reaction Monitoring : Employ in-situ FTIR to detect intermediate formation (e.g., SN2 transition states).
- Case Study : A study reported 75% yield using anhydrous DMF but only 50% in humid conditions. This highlights the need for strict moisture control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
